Superior Diastereoselectivity of (R)-4-Phenyl-2-oxazolidinone vs. 4-Benzyl and 4-Methyl Analogs in Conjugate Additions
In a systematic evaluation of oxazolidinone chiral auxiliaries for 1,4-conjugate additions, the 4-phenyl substituted derivative (this compound) induced 'much higher levels of stereoselectivity' compared to 4-benzyl and 4-methyl analogs [1]. Quantitative diastereomeric excess (de) values for the (R)-4-phenyl-2-oxazolidinone in conjugate additions to dialkyl alkylidenemalonates exceeded 90% de under optimized conditions, demonstrating its superior stereocontrol [2].
| Evidence Dimension | Diastereoselectivity in asymmetric conjugate addition |
|---|---|
| Target Compound Data | >90% de in conjugate addition to dialkyl alkylidenemalonates |
| Comparator Or Baseline | 4-Benzyl-2-oxazolidinone (lower selectivity, qualitative comparison) and 4-methyl-2-oxazolidinone ('poor selectivity' per thesis) |
| Quantified Difference | Target compound achieves >90% de; 4-benzyl and 4-methyl analogs are reported to give significantly lower selectivity (exact values not provided in source, but described as 'much lower' and 'poor') |
| Conditions | Conjugate addition of potassium salt of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates at -20 °C |
Why This Matters
High diastereoselectivity (>90% de) minimizes the need for chiral chromatography, reducing purification costs and improving overall yield, which directly impacts procurement decisions for large-scale asymmetric synthesis.
- [1] Millet, J. Approaches towards a stereoselective Nicholas reaction. Ph.D. Thesis, Kingston University, 2006. View Source
- [2] Capra, J.; Gao, B.; Hemmery, H.; Thuéry, P.; Le Gall, T. Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates. Arkivoc 2015, 2015, 60–70. View Source
